N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through nucleophilic substitution reactions involving 4-methyl-1,2,4-triazole .
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole and triazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide can be compared with other thiadiazole and triazole derivatives. Similar compounds include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
1,2,4-triazole derivatives: Widely studied for their antifungal and antibacterial properties
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on various studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 327.9 g/mol. The structural components include:
- Thiadiazole ring : Known for its antimicrobial and anticancer properties.
- Chlorophenyl group : Influences the compound's lipophilicity and biological interactions.
- Triazole moiety : Associated with various biological activities, including antifungal and antiviral effects.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These findings indicate that the compound may induce apoptotic pathways and inhibit tumor growth through various molecular mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole possess activity against Mycobacterium tuberculosis:
Pathogen | Activity |
---|---|
Mycobacterium tuberculosis | Significant growth inhibition observed |
This suggests potential applications in treating tuberculosis and other bacterial infections.
Antiviral Activity
Thiadiazole derivatives have been reported to exhibit antiviral activities as well. A study highlighted the effectiveness of certain thiadiazole compounds against Tobacco Mosaic Virus (TMV), showing about 50% inhibition comparable to commercial antiviral agents . This positions the compound as a candidate for further investigation in virology.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : Starting from appropriate precursors like chlorobenzoic acid.
- Introduction of Triazole Moiety : Utilizing a reaction with triazole derivatives.
- Amidation Reaction : Finalizing the structure through amide bond formation.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Case Study 1: Cytotoxicity Against MCF-7 Cells
A specific study evaluated the cytotoxicity of thiadiazole derivatives against MCF-7 breast cancer cells using the MTT assay. The results indicated that modifications in the substituent positions significantly affected the IC50 values, highlighting structure-activity relationships crucial for drug design .
Case Study 2: Antitubercular Activity
In another investigation focusing on antitubercular activity, derivatives were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated promising inhibitory effects, suggesting that these compounds could serve as leads for developing new antitubercular agents.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-6-4-5-7-10(9)16/h4-8,11H,3H2,1-2H3,(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOLFYKTVLYSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=NN=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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